4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
Description
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a 4-fluorobenzo[d]thiazole moiety linked to a sulfonylated 2,6-dimethylmorpholine group.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-12-10-24(11-13(2)28-12)30(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-16(21)4-3-5-17(18)29-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOTUPBTCAFBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 464.5 g/mol
- CAS Number : 851978-82-0
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, often utilizing retrosynthetic analysis to identify feasible pathways. The synthesis may include:
- Formation of the sulfonyl group.
- Coupling reactions to attach the benzothiazole moiety.
- Final modifications to achieve the desired structure.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
In an evaluation using the MTT assay, compounds similar to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide demonstrated IC values in the micromolar range, indicating potent cytotoxic effects on these cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases, contributing to its antitumor efficacy.
- Inhibition of Inflammatory Cytokines : It has been reported that this compound reduces the expression levels of inflammatory markers such as IL-6 and TNF-α in macrophage models .
Comparative Biological Activity
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide | A431 | 6.26 ± 0.33 | Apoptosis induction |
| Similar Benzothiazole Derivative | A549 | 6.48 ± 0.11 | Cell cycle arrest |
| Other Benzothiazole Compounds | H1299 | 20.46 ± 8.63 | Cytokine inhibition |
Case Studies
- Study on Antitumor Efficacy : A series of benzothiazole derivatives were synthesized and evaluated for their antitumor activity. The active compound exhibited significant inhibition of cell proliferation and migration in vitro, suggesting its potential as a therapeutic agent .
- Inflammatory Response Modulation : In a model using RAW264.7 macrophages, the compound significantly decreased the levels of pro-inflammatory cytokines, indicating a dual role in both antitumor and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s core structure shares similarities with several analogs reported in the literature:
Table 1: Key Structural Analogs and Substituent Differences
Key Observations :
- The 2,6-dimethylmorpholino sulfonyl group distinguishes it from analogs with piperazine (e.g., 4g) or simpler sulfonamide linkages, offering stereochemical rigidity (2R,6S configuration in ) and improved metabolic stability .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data (Selected Analogs)
Key Observations :
- The target compound’s sulfonyl group is expected to exhibit IR bands near 1150–1250 cm⁻¹, consistent with analogs like 4d and 7–9 .
- The absence of a C=O band in triazole derivatives (7–9) highlights the impact of tautomerism on spectral profiles, a consideration less relevant to the rigid benzamide-thiazole core of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
